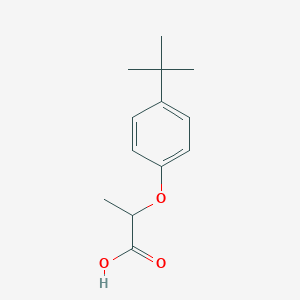

2-(4-Tert-butylphenoxy)propanoic acid

Beschreibung

Contextualization within Phenoxyalkanoic Acid Chemistry

Phenoxyalkanoic acids are a well-established class of organic compounds that have garnered significant attention for their biological activities. researchgate.net Structurally, they consist of a phenoxy group attached to an alkanoic acid. The parent compound, phenoxyacetic acid, and its derivatives have been extensively studied. researchgate.net Many compounds within this family are known for their role as synthetic auxins, a type of plant hormone that regulates growth. researchgate.net This property has led to their widespread use as herbicides. researchgate.net

2-(4-Tert-butylphenoxy)propanoic acid fits within this chemical family, sharing the core phenoxypropanoic acid scaffold. The presence of the bulky tert-butyl group on the phenyl ring at the para position is a distinguishing feature that can influence its physical, chemical, and biological properties.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 6941-12-4 |

Historical Perspectives in Synthetic Organic Chemistry

The synthesis of phenoxyalkanoic acids, including this compound, has historically been achieved through the Williamson ether synthesis. wikipedia.org This classic organic reaction, developed by Alexander Williamson in 1850, involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide to form an ether. wikipedia.org

In the context of synthesizing this compound, the general approach involves the reaction of 4-tert-butylphenol (B1678320) with a salt of 2-chloropropanoic acid or 2-bromopropanoic acid under basic conditions. The phenol (B47542) is first deprotonated by a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the alpha-carbon of the halo-propanoic acid in an S(_N)2 reaction, displacing the halide and forming the ether linkage.

The reaction is typically carried out in a polar solvent and may be heated to facilitate the reaction. utahtech.edufrancis-press.com The general conditions for Williamson ether synthesis are outlined in the table below.

Table 2: Typical Reaction Conditions for Williamson Ether Synthesis of Phenoxyalkanoic Acids

| Parameter | Condition |

| Reactants | A phenol and an α-haloalkanoic acid |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Polar solvents such as water, ethanol, or dimethylformamide (DMF) |

| Temperature | Typically elevated, ranging from 50 to 100 °C |

| Reaction Time | 1 to 8 hours |

Current Research Significance and Future Trajectories

While many of the foundational phenoxyalkanoic acids have been extensively studied for their herbicidal properties, current research often explores more nuanced applications and the synthesis of novel derivatives. This compound serves as a valuable building block and a research chemical in these endeavors.

The bulky tert-butyl group can impart specific properties to molecules, such as increased lipophilicity, which can be advantageous in the design of new biologically active compounds. Research in medicinal chemistry often involves the synthesis of derivatives of existing scaffolds to explore their therapeutic potential. For instance, derivatives of similar propanoic acid structures have been investigated for their anti-inflammatory activities. nih.gov

Future research trajectories for this compound and its derivatives could include:

Development of Novel Agrochemicals: By modifying the core structure, new herbicides with improved selectivity and environmental profiles could be developed.

Pharmaceutical Research: Its use as a scaffold for the synthesis of new drug candidates with potential applications in various therapeutic areas.

Materials Science: Incorporation into polymers or other materials to impart specific properties.

Stereochemical Considerations and Enantiomeric Forms

A key feature of this compound is the presence of a chiral center at the second carbon of the propanoic acid chain. This chirality means that the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-(4-tert-butylphenoxy)propanoic acid and (S)-2-(4-tert-butylphenoxy)propanoic acid.

The synthesis of this compound via the Williamson ether synthesis using racemic 2-halopropanoic acid will result in a racemic mixture, meaning a 50:50 mixture of the (R) and (S) enantiomers. The separation of these enantiomers, a process known as chiral resolution, is a significant area of research in organic chemistry. Common methods for chiral resolution include:

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to selectively interact with one enantiomer more strongly than the other, leading to their separation. nih.govnih.govphenomenex.com

Diastereomeric Salt Formation: Reacting the racemic acid with a chiral base to form diastereomeric salts, which have different physical properties and can be separated by crystallization.

It is well-established in pharmacology and agrochemistry that different enantiomers of a chiral compound can have distinct biological activities. For many phenoxypropanoic acid herbicides, one enantiomer is significantly more active than the other. This highlights the importance of stereospecific synthesis or chiral resolution to obtain the desired enantiomerically pure compound. While specific biological activity data for the individual enantiomers of this compound is not extensively documented in publicly available literature, it is a reasonable expectation based on the broader class of compounds that their biological effects would differ.

Table 3: Enantiomeric Forms of this compound

| Enantiomer | Name |

| (R)-enantiomer | (R)-2-(4-tert-butylphenoxy)propanoic acid |

| (S)-enantiomer | (S)-2-(4-tert-butylphenoxy)propanoic acid |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJZZNRMJJGRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289363 | |

| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6941-12-4 | |

| Record name | 6941-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 4 Tert Butylphenoxy Propanoic Acid

Established Reaction Pathways for Phenoxypropanoic Acid Formation

The creation of the ether bond in phenoxypropanoic acids is a cornerstone of their synthesis. The following pathways are well-documented for this class of compounds.

A primary and straightforward route to 2-(4-tert-butylphenoxy)propanoic acid is the Williamson ether synthesis. This method involves a nucleophilic substitution (SN2) reaction between the sodium or potassium salt of 4-tert-butylphenol (B1678320) (the nucleophile) and a halogenated propanoic acid derivative, such as 2-chloropropanoic acid or 2-bromopropanoic acid.

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which deprotonates the phenolic hydroxyl group of 4-tert-butylphenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom bearing the halogen in the propanoic acid derivative, displacing the halide ion to form the desired ether linkage.

General Reaction Scheme:

Step 1 (Deprotonation): 4-tert-butylphenol + NaOH → Sodium 4-tert-butylphenoxide + H₂O

Step 2 (Substitution): Sodium 4-tert-butylphenoxide + 2-chloropropanoic acid → this compound + NaCl

The choice of solvent, temperature, and base can significantly influence the reaction rate and yield. Polar aprotic solvents are often favored for SN2 reactions.

An alternative two-step pathway involves an initial esterification reaction, followed by hydrolysis to yield the final carboxylic acid. organic-chemistry.orgchemguide.co.uk In this approach, 4-tert-butylphenol is reacted with an ester of a halogenated propanoic acid, for example, ethyl 2-bromopropionate. This reaction, also a Williamson ether synthesis, produces an ester intermediate, ethyl 2-(4-tert-butylphenoxy)propanoate.

This intermediate ester is then subjected to hydrolysis to cleave the ester bond and liberate the carboxylic acid. organic-chemistry.org Hydrolysis can be performed under acidic or basic conditions.

Acid-catalyzed hydrolysis , typically using a dilute mineral acid like hydrochloric acid or sulfuric acid, is a reversible process. chemguide.co.uk

Base-catalyzed hydrolysis (saponification), commonly using sodium hydroxide, is an irreversible reaction that initially forms the sodium salt of the carboxylic acid. chemguide.co.uk Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the final this compound. chemguide.co.uk

This method can be advantageous as the intermediate ester is often easier to purify than the final acid, potentially leading to a higher purity product.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.orgnih.gov In the synthesis of this compound, the 4-tert-butylphenoxide salt is typically soluble in an aqueous phase, while the halogenated propanoic acid derivative may be more soluble in an organic solvent. google.com

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or a phosphonium (B103445) salt, transports the phenoxide anion from the aqueous phase to the organic phase. crdeepjournal.orgbiomedres.us In the organic phase, the "naked" and highly reactive phenoxide anion can readily react with the halogenated propanoic acid derivative. biomedres.us

This approach offers several benefits:

It can accelerate reaction rates under milder conditions (e.g., lower temperatures). biomedres.us

It can improve yields by enhancing the interaction between reactants. biomedres.us

It may eliminate the need for expensive and anhydrous organic solvents. google.com

The efficiency of a PTC system depends on the choice of catalyst, organic solvent, and reaction conditions. mdpi.com

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. mdpi.com Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis, in its basic form, has a good atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ethanol, or even performing reactions under solvent-free conditions where possible. mdpi.com

Catalysis: Utilizing catalytic reagents, like phase-transfer catalysts, in small amounts rather than stoichiometric reagents is a core principle of green chemistry. mdpi.com Catalysts can be recovered and reused, reducing waste. biomedres.us

Energy Efficiency: Optimizing reactions to proceed at ambient temperature and pressure to reduce energy consumption. rsc.org

For instance, employing a robust, recyclable phase-transfer catalyst in an aqueous medium aligns well with green chemistry principles by minimizing organic solvent waste and potentially lowering energy requirements.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield, minimizing reaction time, and reducing costs in an industrial setting. rsc.orgresearchgate.net For the synthesis of this compound, key parameters for optimization include the choice of reactants, solvent, catalyst, temperature, and reaction time.

A study on a related phenoxypropanoic acid synthesis via phase-transfer catalysis investigated several variables. The data below illustrates how changing these parameters can affect the outcome of the reaction.

| Entry | Reactant Ratio (Phenol:Halide) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1:1.1 | TBAB (2) | Toluene (B28343) | 80 | 6 | 75 |

| 2 | 1:1.2 | TBAB (2) | Toluene | 80 | 6 | 88 |

| 3 | 1:1.2 | TBAB (5) | Toluene | 80 | 4 | 92 |

| 4 | 1:1.2 | TBAB (5) | Xylene | 100 | 4 | 85 |

| 5 | 1:1.2 | TBAB (5) | Toluene | 60 | 8 | 81 |

| 6 | 1:1.2 | Aliquat 336 (5) | Toluene | 80 | 4 | 90 |

As shown in the interactive table, increasing the molar ratio of the halogenated propanoic acid derivative (Entry 2 vs. 1) and the catalyst loading (Entry 3 vs. 2) significantly improved the product yield. The choice of solvent and temperature also played a critical role, with toluene at 80°C providing a better yield than xylene at a higher temperature (Entry 3 vs. 4) or a lower temperature for a longer duration (Entry 3 vs. 5). Different catalysts, such as Aliquat 336, can also provide comparable results (Entry 6). Such systematic optimization is key to developing an efficient and economical synthesis process.

Derivatization Strategies and Analogue Synthesis Utilizing the 2 4 Tert Butylphenoxy Propanoic Acid Scaffold

Synthesis of Carboxylic Acid Derivatives (e.g., Amides, Esters)

The carboxylic acid group of 2-(4-tert-butylphenoxy)propanoic acid is a prime site for chemical modification, readily allowing for the synthesis of ester and amide derivatives through well-established synthetic protocols.

Esterification of this compound can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. For alcohols that are sensitive to strongly acidic conditions, milder methods can be employed. These include the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid, followed by the addition of the alcohol.

Amide synthesis from this compound also relies on the activation of the carboxyl group. A widely used method involves the conversion of the carboxylic acid to its corresponding acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with a primary or secondary amine to form the desired amide. Alternatively, peptide coupling reagents, including DCC, EDC, or newer reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), can be utilized to facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need for the often harsh conditions of acid chloride formation.

Table 1: Common Reagents for the Synthesis of Carboxylic Acid Derivatives

| Derivative | Reaction Type | Common Reagents |

| Esters | Fischer-Speier Esterification | Alcohol, H₂SO₄ or p-TsOH |

| Steglich Esterification | Alcohol, DCC, DMAP | |

| Carbodiimide Coupling | Alcohol, EDC, HOBt | |

| Amides | Via Acid Chloride | SOCl₂ or (COCl)₂, Amine |

| Peptide Coupling | Amine, DCC or EDC, HOBt | |

| Phosphonium-based Coupling | Amine, BOP or PyBOP |

Exploration of Heterocyclic Modifications Incorporating the Scaffold

The this compound scaffold has been successfully incorporated into various heterocyclic systems, leading to the generation of novel chemical entities with diverse structural features.

Benzoxazole-Appended Propanoic Acid Derivatives

Benzoxazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The synthesis of benzoxazole (B165842) derivatives appended with the this compound moiety can be achieved through the condensation of this compound, or an activated derivative thereof, with a suitably substituted 2-aminophenol.

A common synthetic route involves the initial activation of the carboxylic acid of this compound, for instance, by converting it to the corresponding acyl chloride. This activated intermediate is then reacted with a 2-aminophenol. The resulting o-hydroxy amide undergoes an intramolecular cyclization, often promoted by heat or acid catalysis, to furnish the benzoxazole ring system. Polyphosphoric acid (PPA) is a frequently used reagent for promoting this cyclodehydration step.

Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Derivatives

While the direct synthesis of other nitrogen-, oxygen-, and sulfur-containing heterocyclic derivatives from this compound is not extensively documented in the reviewed literature, the versatile reactivity of the carboxylic acid group allows for its potential incorporation into a wide range of heterocyclic systems. For instance, the carboxylic acid could be converted to a thioacid, which could then serve as a precursor for the synthesis of sulfur-containing heterocycles like thiazoles or thiadiazoles through reactions with appropriate bifunctional reagents. Similarly, conversion to a hydrazide derivative could open pathways to nitrogen-containing heterocycles such as pyrazoles or triazoles. The synthesis of oxygen-containing heterocycles could be envisioned through intramolecular cyclization reactions of appropriately functionalized derivatives of the parent acid.

Chiral Synthesis and Stereoselective Transformations

The presence of a stereocenter at the C2 position of the propanoic acid chain has led to the development of stereoselective synthetic strategies to obtain enantiomerically pure derivatives.

Enantioselective Synthesis of (S)-2-(4-tert-butylphenoxy)propanoic Acid Derivatives

The synthesis of the (S)-enantiomer of this compound derivatives has been a subject of interest. One effective approach to obtain enantiomerically enriched 2-aryloxypropanoic acids is through the kinetic resolution of a racemic mixture. This can be achieved using an enantioselective esterification reaction. For instance, the use of a chiral acyl-transfer catalyst can facilitate the preferential esterification of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched carboxylic acid and the corresponding ester of the opposite configuration.

Furthermore, research has highlighted the importance of the (S)-configuration in certain biologically active molecules. For example, in a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, those with an (S)-configuration and a para-tert-butyl substituent on the phenoxyl side chain demonstrated excellent antibacterial activity. nih.gov This underscores the significance of developing reliable methods for the enantioselective synthesis of the (S)-isomer.

Diastereoselective Approaches in Derivatization

Information regarding specific diastereoselective approaches in the derivatization of this compound is not prominently available in the surveyed scientific literature. However, the principles of diastereoselective synthesis could be applied by introducing a second chiral center into a derivative of the racemic or enantiopure acid. For instance, coupling the carboxylic acid with a chiral amine or alcohol would result in the formation of a diastereomeric mixture of amides or esters. These diastereomers, having different physical properties, could potentially be separated by chromatographic or crystallization techniques. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched derivative of the original acid.

Incorporation into Complex Molecular Architectures (e.g., Phthalocyanine (B1677752) Substituents in Related Compounds)

The this compound scaffold, while not extensively reported as a direct substituent on phthalocyanines, offers a versatile platform for incorporation into these and other complex molecular architectures. The derivatization strategies to achieve such conjugations typically rely on post-synthetic modification of a pre-functionalized macrocycle. This approach allows for the introduction of the bulky and electronically significant this compound moiety onto a pre-formed phthalocyanine core, thereby fine-tuning the physicochemical properties of the final complex.

A plausible and chemically robust strategy for the incorporation of this compound onto a phthalocyanine framework involves the esterification of a hydroxy-functionalized phthalocyanine. This multi-step synthesis begins with the preparation of a phthalocyanine bearing reactive hydroxyl groups, which then act as anchor points for the subsequent attachment of the desired propanoic acid derivative.

The initial step in this synthetic sequence is the synthesis of a tetra-substituted phthalocyanine with pendant hydroxyl groups. A common precursor for this is a phthalonitrile (B49051) derivative bearing a protected hydroxyl group, such as 4-(4-hydroxyphenoxy)phthalonitrile. The synthesis of metallated phthalocyanines (e.g., zinc or copper phthalocyanines) from such precursors is a well-established procedure, typically involving the cyclotetramerization of the phthalonitrile in the presence of a metal salt.

Once the hydroxy-substituted phthalocyanine is synthesized and purified, the final derivatization step can be performed. This involves the reaction of the hydroxyl groups on the phthalocyanine periphery with the carboxylic acid group of this compound. To facilitate this esterification, particularly given the potential for steric hindrance from the bulky tert-butyl groups and the phthalocyanine macrocycle, a mild and efficient coupling method such as the Steglich esterification is often employed. organic-chemistry.org This reaction typically utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to form the ester bond under gentle reaction conditions. organic-chemistry.org

The resulting molecule is a complex molecular architecture where four this compound units are tethered to a central phthalocyanine core through ester linkages. The bulky tert-butylphenoxy groups enhance the solubility of the phthalocyanine derivative in organic solvents and prevent aggregation, a common issue with these large, planar molecules. The propanoic acid moiety introduces a flexible spacer between the phthalocyanine core and the terminal phenoxy group, which can influence the electronic properties and the spatial arrangement of the substituents.

The successful synthesis and characterization of such complex molecules rely on a combination of spectroscopic and analytical techniques. These include ¹H NMR and ¹³C NMR spectroscopy to confirm the covalent attachment of the substituents, FT-IR spectroscopy to identify the characteristic ester carbonyl stretch, and mass spectrometry to verify the molecular weight of the final product. UV-Vis spectroscopy is also crucial for characterizing the electronic absorption properties of the phthalocyanine core, which are often influenced by the nature and arrangement of the peripheral substituents.

| Compound Name | Role in Synthesis | Key Functional Groups |

| 4-Nitrophthalonitrile | Starting material for the synthesis of the functionalized phthalonitrile precursor. | Nitrile (-CN), Nitro (-NO₂) |

| 4-tert-Butylphenol (B1678320) | Reactant to introduce the tert-butylphenoxy moiety. | Phenolic hydroxyl (-OH), tert-Butyl group |

| 4-(4-Hydroxyphenoxy)phthalonitrile | The key precursor for the cyclotetramerization reaction to form the hydroxy-functionalized phthalocyanine. | Nitrile (-CN), Phenolic hydroxyl (-OH) |

| Tetra-(4-hydroxyphenoxy)phthalocyanine | The functionalized macrocyclic platform with reactive sites for the final esterification step. | Phthalocyanine core, Peripheral hydroxyl groups (-OH) |

| This compound | The scaffold to be incorporated, providing the bulky phenoxy and propanoic acid functionalities. | Carboxylic acid (-COOH), tert-Butylphenoxy group |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent for the Steglich esterification. | Carbodiimide (-N=C=N-) |

| 4-(Dimethylamino)pyridine (DMAP) | Catalyst for the Steglich esterification. | Pyridine ring, Dimethylamino group |

| Tetra-[4-(2-(4-tert-butylphenoxy)propanoyloxy)phenoxy]phthalocyanine | The final complex molecular architecture with the desired substituents. | Phthalocyanine core, Ester linkages, tert-Butylphenoxy groups |

This strategic incorporation of the this compound scaffold into a phthalocyanine macrocycle exemplifies a powerful method for creating highly functionalized and soluble molecular materials. Such materials have potential applications in diverse fields, including as sensitizers in photodynamic therapy, components in molecular electronics, and as advanced catalysts, owing to the unique combination of the phthalocyanine's photophysical properties and the tailored solubility and electronic influence of the peripheral substituents.

Structure Activity Relationship Sar and Mechanistic Investigations of 2 4 Tert Butylphenoxy Propanoic Acid and Its Derivatives

Elucidation of Molecular Interactions and Target Binding

The biological activity of 2-(4-Tert-butylphenoxy)propanoic acid derivatives is fundamentally linked to their interactions with specific enzymes and cellular receptors. Understanding these molecular-level interactions is crucial for elucidating their mechanism of action.

Investigation of Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase Inhibition in Analogs)

While direct studies on the cyclooxygenase (COX) inhibition by this compound are not extensively documented, the broader class of 2-arylpropionic acid derivatives, to which it belongs, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function as COX inhibitors. The mechanism for these analogs typically involves the insertion of the molecule into the hydrophobic channel of the COX enzyme.

Research on structurally related fenamic acid derivatives demonstrates that the carboxylate group of the inhibitor can form hydrogen bonds with key amino acid residues, such as Tyrosine-385 and Serine-530, at the apex of the COX active site. nih.govnih.gov This interaction is crucial for anchoring the inhibitor and blocking the entry of the natural substrate, arachidonic acid, thereby preventing its conversion to prostaglandins. nih.gov It is plausible that analogs of this compound adopt a similar binding mode, where the propanoic acid moiety interacts with these critical residues, leading to enzyme inhibition.

Receptor Modulation Studies for Derivatives

Derivatives of the this compound scaffold have been investigated for their ability to modulate various cellular receptors. Studies on a series of 4-tert-butylphenoxyalkoxyamines, which share the core 4-tert-butylphenoxy moiety, have shown variable but significant binding affinity for the human histamine (B1213489) H3 receptor (hH3R). mdpi.com The affinity was found to be dependent on the nature of a cyclic amine moiety and the length of an alkyl chain linker, with piperidine (B6355638) and azepane derivatives showing good affinity (Ki < 100 nM). mdpi.com

Furthermore, the structurally related compound 2,4-Di-tert-butylphenol has been identified as an agonist for the Retinoid X Receptor (RXR), a key nuclear receptor involved in regulating gene expression. nih.gov This suggests that derivatives of this compound could potentially be designed to interact with nuclear receptors or G-protein coupled receptors, depending on the specific structural modifications made to the parent molecule.

Impact of Structural Modifications on Biological Activity (e.g., Antimicrobial Activity of Benzoxazole (B165842) Derivatives)

Significant research has been conducted on modifying the structure of this compound to develop derivatives with potent biological activities, particularly antimicrobial effects. The incorporation of a benzoxazole moiety has been a fruitful strategy, leading to compounds with a broad spectrum of antibacterial activity. plu.mxxjtlu.edu.cn

Role of Hydrophobic Substituents on Activity

The presence and position of hydrophobic substituents on the phenoxy ring of these derivatives play a critical role in their antimicrobial potency. Structure-activity relationship studies on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives revealed that hydrophobic groups on the phenoxyl side chain are key for activity. researchgate.netnih.gov Specifically, derivatives with para-substituted tert-butyl, phenyl, and benzyloxy groups displayed the most potent activity against a range of Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values between 1.56 and 6.25 µg/mL. researchgate.netnih.gov The lipophilic nature of these substituents is thought to enhance the compound's ability to permeate bacterial cell membranes. mdpi.com

Table 1: Antimicrobial Activity of Benzoxazole Derivatives with Different Hydrophobic Substituents

| Compound ID | Substituent at para-position | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 11r | tert-butyl | 1.56 - 6.25 | researchgate.netnih.gov |

| 11s | phenyl | 1.56 - 6.25 | researchgate.netnih.gov |

| 11t | benzyloxy | 1.56 - 6.25 | researchgate.netnih.gov |

Influence of Chirality on Efficacy and Selectivity

Chirality is a critical determinant of biological activity for many pharmaceutical compounds, including 2-arylpropionic acid derivatives. nih.gov In the case of this compound derivatives, the stereochemistry at the chiral center of the propanoic acid moiety significantly influences their antibacterial efficacy.

Studies on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have demonstrated that the (S)-configuration is markedly superior in its antibacterial action. researchgate.netnih.govxjtlu.edu.cn The synthesis and evaluation of a series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives showed excellent activity against all screened bacteria, underscoring the stereospecificity of the interaction with the biological target. plu.mxresearchgate.netnih.gov This enantioselectivity suggests a specific three-dimensional fit is required at the target site, a common feature in drug-receptor and drug-enzyme interactions. nih.gov

Effects of Aromatic Tie Modifications

In the design of potent antimicrobial agents based on this scaffold, the concept of a "hydrophobic aromatic tie" has been introduced to describe specific structural features that enhance activity. plu.mxxjtlu.edu.cn This term refers to the linkage of an additional aromatic moiety to the core structure. One of the most active derivatives identified in a study was a compound bearing such a feature, which exhibited MIC values ranging from 0.098 to 0.78 µg/mL against all tested bacteria. plu.mxxjtlu.edu.cn The activity of this specific compound against B. subtilis was found to be 2-fold higher than Penicillin. plu.mx This enhancement in potency is likely due to increased hydrophobic interactions with the target, potentially leading to improved binding affinity or better membrane penetration. The modification of this "aromatic tie" by changing its size, electronics, or point of attachment offers a strategy for further optimizing the antimicrobial activity of these derivatives.

Table 2: Activity of a Highly Potent Derivative with a Hydrophobic Aromatic Tie

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| B. subtilis | 0.098 | plu.mx |

| S. aureus | 0.195 | plu.mx |

| E. coli | 0.78 | plu.mx |

| P. aeruginosa | 0.39 | plu.mx |

Mechanistic Studies on Chemical Reactivity

The chemical reactivity of this compound and its derivatives is governed by the interplay of electronic and steric effects originating from its constituent functional groups: the carboxylic acid, the ether linkage, and the substituted aromatic ring. Mechanistic investigations into related structures provide a framework for understanding the nuanced behavior of this compound.

Analysis of Acidic Properties and Tautomerism in Related Propanoic Acid Derivatives

The introduction of the tert-butyl group at the para position of the phenoxy ring is expected to have a modest impact on the acidity of the carboxylic acid. The tert-butyl group is known to be an electron-donating group through the inductive effect. nih.gov This effect increases the electron density on the aromatic ring and, by extension, on the phenoxy oxygen. nih.gov An increase in electron density on the oxygen atom would slightly destabilize the carboxylate anion conjugate base, theoretically leading to a slightly weaker acid (a higher pKa) compared to the unsubstituted 2-phenoxypropanoic acid.

The following table provides predicted pKa values for related phenoxypropanoic acid derivatives to illustrate the electronic influence of substituents.

| Compound Name | Predicted pKa |

| 2-Phenoxypropanoic acid | 3.22 chemicalbook.com |

| 2-Methyl-2-phenoxy-propionic acid | 3.26 chemicalbook.com |

Tautomerism in carboxylic acids, specifically keto-enol tautomerism, is a theoretical possibility but generally does not occur to a significant extent. The keto form of a carboxylic acid is overwhelmingly more stable than its enol tautomer (a 1,1-enediol). The stability of the carbonyl group in the carboxylic acid moiety, coupled with the resonance stabilization of the carboxylate anion upon deprotonation, strongly disfavors the formation of the enol form. While acid derivatives like acid chlorides and esters can exhibit enolization to a limited degree, the enol content in carboxylic acids is typically negligible. chemrxiv.org Therefore, for this compound, the compound will exist almost exclusively in its carboxylic acid (keto) form rather than its 1,1-enediol tautomer.

Nuance of the tert-Butylphenoxy Moiety in Chemical Reactions

The tert-butylphenoxy moiety imparts significant steric and electronic characteristics that influence the reactivity of this compound. The tert-butyl group is exceptionally bulky, a property that is often exploited to introduce steric hindrance and control the selectivity of chemical reactions. wikipedia.org

Steric Effects:

The considerable size of the tert-butyl group can impede the approach of reactants to the aromatic ring and the adjacent ether linkage. nih.gov This steric hindrance can slow down or even prevent reactions that require attack at these positions. nih.gov For example, in electrophilic aromatic substitution reactions, the bulky tert-butyl group can direct incoming electrophiles to less hindered positions on the aromatic ring. numberanalytics.com The steric bulk of substituents can be quantified using various parameters, such as Taft steric parameters (Es) or A-values, which measure the conformational preference of a substituent on a cyclohexane (B81311) ring. While specific values for the 4-tert-butylphenoxy group are not available, the A-value for the tert-butyl group itself is significantly high, indicating its large steric demand.

The following table presents data illustrating the steric effect of the tert-butyl group on reaction rates in different systems.

| Reaction | Substrate | Relative Rate | Reference |

| Nitration | Benzene | 1 | numberanalytics.com |

| Nitration | 1,3-Di-tert-butylbenzene | Significantly slower | numberanalytics.com |

| Solvolysis | m-tert-butylbenzyl chloride | 1.00 | cdnsciencepub.com |

| Solvolysis | p-tert-butylbenzyl chloride | 4.35 | cdnsciencepub.com |

| Solvolysis | o-tert-butylbenzyl chloride | 1.34 | cdnsciencepub.com |

Electronic Effects:

As an alkyl group, the tert-butyl substituent acts as an electron-donating group through an inductive effect, which enhances the electron density on the aromatic ring. nih.gov This increased electron density can, in turn, influence the reactivity of the phenoxy group. For instance, it can stabilize intermediates in electrophilic aromatic substitution reactions, although this electronic activation is often counteracted by the steric hindrance discussed above. The electron-donating nature of the tert-butyl group also contributes to the antioxidant properties of many tert-butylated phenolic compounds by stabilizing the phenoxy radical that forms upon hydrogen atom donation. nih.gov

Hydrophobicity:

The tert-butyl group significantly increases the lipophilicity (hydrophobicity) of the molecule. nih.gov This property affects the solubility of this compound and its derivatives, making them more soluble in non-polar organic solvents and less soluble in water. nih.govnih.gov This increased hydrophobicity can be advantageous in certain applications, such as improving the affinity of a molecule for a non-polar biological target or enhancing its ability to partition into lipid membranes.

Applications of 2 4 Tert Butylphenoxy Propanoic Acid in Academic Research

Utilization as a Building Block in Organic Synthesis

In the field of organic chemistry, a "building block" refers to a functionalized molecule that serves as a fundamental component for the modular, bottom-up assembly of more complex molecular structures. sigmaaldrich.com These substrates are essential tools in medicinal chemistry, organic synthesis, and materials science. 2-(4-tert-butylphenoxy)propanoic acid fits this description due to its distinct structural features: a reactive carboxylic acid group, a stable ether linkage, and a substituted aromatic ring.

The carboxylic acid moiety (-COOH) is a versatile functional group that can readily undergo a variety of chemical transformations. It can be converted into esters, amides, acid halides, or anhydrides, and it can participate in reduction reactions to form alcohols. This reactivity allows chemists to couple the molecule with other building blocks containing complementary functional groups, thereby elongating and diversifying the molecular structure. The tert-butyl group on the phenoxy ring provides steric bulk, which can influence the molecule's solubility, crystal packing, and interaction with biological targets. Furthermore, the aromatic ring itself can be subject to electrophilic substitution reactions, offering additional points for modification. This combination of features makes this compound a valuable starting material for creating larger, more intricate molecules with tailored properties.

Role in the Development of Compound Libraries for Screening

Compound libraries are large collections of distinct but structurally related molecules used in high-throughput screening to identify new drug leads and biological probes. nih.govox.ac.uk The development of these libraries is a cornerstone of modern drug discovery. Molecules like this compound serve as ideal scaffolds or starting points for library synthesis. Its defined, rigid structure provides a consistent core, while the reactive carboxylic acid handle allows for the systematic attachment of a wide array of diverse chemical groups.

By reacting the propanoic acid with a collection of different alcohols or amines, researchers can rapidly generate a large library of corresponding esters or amides. This process, often automated, allows for the creation of hundreds or thousands of unique derivatives from a single core structure. Each derivative possesses the parent tert-butylphenoxy scaffold but differs in the chemical properties of its side chain. Screening these libraries against biological targets, such as enzymes or receptors, can reveal structure-activity relationships (SAR), highlighting which chemical features are crucial for biological activity. This information guides the design of more potent and selective compounds in subsequent rounds of optimization. nih.gov

Precursor in the Synthesis of Specialty Chemicals

Beyond its role in pharmaceutical research, this compound and its structural relatives can serve as precursors in the synthesis of specialty chemicals. The phenoxypropanoic acid structural motif is found in a range of commercially important compounds, including certain types of herbicides. The synthesis of these materials often involves the reaction of a substituted phenol (B47542) with a propanoic acid derivative.

While specific large-scale applications for this compound itself are not widely documented in public literature, its chemical structure is analogous to precursors used in various industrial syntheses. The combination of the lipophilic tert-butylphenyl group and the polar carboxylic acid function imparts surfactant-like properties that can be exploited in the formulation of emulsifiers, detergents, or corrosion inhibitors after appropriate chemical modification. Its role as a precursor allows for the incorporation of the specific physical and chemical properties of the tert-butylphenoxy group into a final product designed for a specialized industrial application.

Investigational Studies in In Vitro Biological Systems

Assessment of Antimicrobial Properties of Derivatives

The core structure of this compound has been used as a foundation for developing new antimicrobial agents. Researchers have synthesized derivatives to explore their efficacy against various pathogenic microbes. In one such study, a series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, which share the tert-butylphenoxy moiety, were synthesized and evaluated for their antibacterial and antifungal activities. usmf.md

The study revealed that these new derivatives exhibited significant inhibitory effects on both planktonic (free-floating) microorganisms and microbial biofilms. The minimum inhibitory concentrations (MIC), which represent the lowest concentration of a substance that prevents visible growth of a microorganism, were determined for several bacterial and fungal strains. The MIC values for the tested derivatives ranged from as low as 0.78 µg/mL to 12.5 µg/mL, depending on the specific compound and microbial strain. usmf.md

Notably, the derivatives showed potent activity against Staphylococcus aureus and Candida albicans, with MIC values in the range of 0.78 to 3.75 µg/mL and 1.56 to 20.0 µg/mL, respectively. usmf.md Furthermore, some of these compounds demonstrated a strong ability to inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to conventional antibiotics. For example, one derivative, KVM-316, inhibited biofilm formation by S. aureus and P. aeruginosa by 96.1%. usmf.md These findings highlight the potential of using the tert-butylphenoxy scaffold to develop novel antimicrobial and antibiofilm agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Select 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives

| Microbial Strain | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.78 - 3.75 |

| Escherichia coli | up to 12.5 |

| Candida albicans | 1.56 - 20.0 |

Data sourced from a study on newly synthesized aminopropanol (B1366323) derivatives. usmf.md

Exploration in Anti-inflammatory Research (via mechanistic studies on derivatives)

The arylpropanoic acid scaffold is a well-established pharmacophore in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) (2-[4-(2-methylpropyl)phenyl]propanoic acid). jetir.org Given this precedent, derivatives of this compound are logical candidates for investigation in anti-inflammatory research. Studies on structurally similar compounds provide insight into the potential mechanisms by which these derivatives might exert their effects.

The primary mechanism of action for traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the synthesis of prostaglandins—mediators of inflammation and pain. jetir.org Research on various β-hydroxy-β-arylpropanoic acids, which are structurally related to the title compound, has utilized molecular docking studies to identify potential COX-2 inhibitors. nih.gov The in vivo anti-inflammatory activity of these compounds was then confirmed using the carrageenan-induced paw edema model in rats, with some derivatives showing potency comparable to ibuprofen. nih.gov

Further mechanistic explorations of other complex propanoic acid derivatives have demonstrated that their anti-inflammatory effects can extend beyond COX inhibition. For instance, studies on certain synthetic carboxylic acid analogues revealed potent, dose-dependent anti-inflammatory and analgesic effects in vivo. mdpi.com These effects were linked to the significant inhibition of both COX-2 and 5-lipoxygenase (5-LOX) enzymes in vitro, indicating a dual mechanism of action that could offer a broader anti-inflammatory profile. mdpi.com This body of research suggests that derivatives of this compound are promising structures for developing new anti-inflammatory agents that may act through various established and novel biological pathways.

Computational Chemistry and Molecular Modeling of 2 4 Tert Butylphenoxy Propanoic Acid

Conformational Analysis and Energy Minimization Studies

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical properties and biological interactions. For 2-(4-tert-butylphenoxy)propanoic acid, the flexibility arises from the rotation around several single bonds, primarily the ether linkage and the bond connecting the chiral carbon to the phenoxy group.

While specific experimental or computational studies on the conformational preferences of this compound are not extensively documented in publicly available literature, insights can be drawn from related aryloxyphenoxypropionate structures. For these compounds, the relative orientation of the carboxylic acid group and the aromatic ring system is a key determinant of biological activity. It is hypothesized that low-energy conformers of this compound would position the bulky tert-butyl group and the propanoic acid side chain in a way that minimizes steric hindrance, while allowing for potential intermolecular interactions.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. These properties are crucial for understanding reactivity, stability, and non-covalent interactions.

Methods like Density Functional Theory (DFT), often with the B3LYP functional, are standard for calculating the electronic structure of organic molecules like this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density distribution. For this compound, the MEP would show electronegative regions around the oxygen atoms of the carboxylic acid and ether linkage, indicating sites susceptible to electrophilic attack or hydrogen bond donation. Conversely, the aromatic ring and the tert-butyl group would represent regions of lower electron density, prone to hydrophobic and van der Waals interactions.

Table 2: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H18O3 | PubChem |

| Molecular Weight | 222.28 g/mol | PubChem nih.gov |

| XLogP3 | 3.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Molecular Dynamics Simulations to Understand Interactions

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is invaluable for understanding how a ligand like this compound might interact with a biological target, such as an enzyme or receptor, in a solvated environment.

In a typical MD simulation, the ligand is placed in the binding site of a target protein, and the entire system is solvated in a box of water molecules. The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their trajectories. This provides insights into the stability of the ligand-protein complex, the specific interactions that maintain binding, and the role of water molecules in mediating these interactions.

For this compound, MD simulations could reveal key interactions, such as:

Hydrogen bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues in a binding site.

Hydrophobic interactions: The tert-butyl group and the phenyl ring would likely engage in hydrophobic interactions with nonpolar residues.

Pi-stacking: The aromatic ring could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Studies on related aryloxyphenoxypropionate herbicides have used MD simulations to understand their interaction with the acetyl-coenzyme A carboxylase (ACCase) enzyme. nih.gov These simulations have highlighted the importance of specific hydrogen bonds and hydrophobic contacts for inhibitory activity. nih.gov A similar approach for this compound would be crucial in elucidating its mechanism of action on a molecular level.

In Silico Screening and Virtual Ligand Design for Derivatives

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

For this compound, a virtual screening campaign could be initiated to discover novel derivatives with potentially enhanced activity or improved properties. The process would typically involve:

Library Preparation: A large database of virtual compounds is compiled, which can include commercially available chemicals or synthetically accessible derivatives of the parent molecule.

Target-Based Screening: If a 3D structure of the biological target is known, molecular docking can be used to predict the binding pose and affinity of each compound in the library. Compounds are then ranked based on their docking scores.

Ligand-Based Screening: If the target structure is unknown, a model can be built based on the structure of this compound. Techniques like 3D shape similarity or pharmacophore modeling can be used to find other molecules that share key structural and chemical features.

Following the initial screening, further computational analyses, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can be performed to filter out compounds with undesirable pharmacokinetic properties. This multi-step process allows for the rational design of new ligands with a higher probability of success in subsequent experimental validation.

Prediction of Structure-Activity Relationships using Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of newly designed molecules and to understand which molecular properties are most important for a desired biological effect.

To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with known biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed biological activity. A robust QSAR model can be a powerful predictive tool. For instance, it could be used to predict that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position would lead to an increase in activity. This information provides invaluable guidance for the design of more potent and selective analogs of this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

Analytical Methodologies for Characterization and Quantification of 2 4 Tert Butylphenoxy Propanoic Acid

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are paramount for separating 2-(4-Tert-butylphenoxy)propanoic acid from impurities, starting materials, and other related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound due to the compound's moderate polarity. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. pensoft.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. pensoft.netsielc.com For compatibility with mass spectrometry detectors, volatile buffers such as formic acid or trifluoroacetic acid (TFA) are often used instead of non-volatile salts like phosphate. sielc.commdpi.com Detection is commonly performed using a UV/VIS detector, as the aromatic ring in the molecule allows for strong absorbance at specific wavelengths. pensoft.net The method can be scaled up for preparative separation to isolate impurities. sielc.com

Interactive Table: Typical HPLC Parameters for Analysis of Phenoxypropanoic Acids

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing this compound. nih.gov However, direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation. To overcome these issues, derivatization is often employed. This process converts the carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. nih.gov This chemical modification improves chromatographic performance, resulting in sharper peaks and more reliable quantification. scispace.com The choice of derivatizing agent is critical and depends on the specific requirements of the analysis. nih.gov

Spectroscopic Identification and Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical identity and elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra are used for this compound. nih.gov

¹H NMR: The proton NMR spectrum gives information on the number and types of hydrogen atoms. For this compound, the spectrum would show characteristic signals: a sharp singlet for the nine equivalent protons of the tert-butyl group, distinct signals (typically doublets) for the protons on the aromatic ring, a quartet for the single proton on the chiral carbon of the propanoic acid moiety, and a doublet for the three protons of the adjacent methyl group. The integration of these signals corresponds to the ratio of protons in each environment. docbrown.info

¹³C NMR: The carbon-13 spectrum reveals the number of different carbon environments in the molecule. nih.gov Each unique carbon atom in the tert-butyl group, the aromatic ring, and the propanoic acid chain will produce a distinct signal, confirming the carbon skeleton of the compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine the elemental composition from the accurate mass of the molecular ion. docbrown.info When coupled with GC, it allows for the identification of the compound as it elutes from the column. nih.gov Analysis of the fragmentation pattern can help confirm the presence of key structural features, such as the tert-butylphenoxy group. docbrown.info Predicted mass spectrometry data, including various adducts, can guide the identification of the compound in complex matrices. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for C₁₃H₁₈O₃

Data sourced from predicted values. uni.lu

Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical for its application. Purity assessment involves quantifying the main compound and identifying and quantifying any impurities. Chromatographic methods, especially HPLC, are the primary tools for this purpose.

An impurity profile details all the potential process-related impurities and degradation products. Process-related impurities can include unreacted starting materials (e.g., 4-tert-butylphenol), intermediates, or by-products formed during synthesis. researchgate.net Degradation products may form if the compound is exposed to stress conditions such as heat, light, humidity, or acidic/basic environments. researchgate.net

A well-developed, stability-indicating HPLC method is essential for impurity profiling. Such a method must be able to separate the main peak of this compound from all known impurities and potential degradation products. pensoft.net Forced degradation studies, where the compound is subjected to harsh conditions, are often performed to generate potential degradation products and demonstrate the specificity of the analytical method. researchgate.net

Development of Robust Analytical Protocols

A robust analytical protocol is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability for routine use. The development and validation of such protocols are typically performed in accordance with International Council for Harmonisation (ICH) guidelines. pensoft.net

The process begins with method development, where parameters like the column, mobile phase composition, flow rate, and detector wavelength are optimized to achieve the desired separation and sensitivity. researchgate.net

Following development, the method undergoes validation to confirm that it is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. pensoft.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small variations in method parameters, such as mobile phase pH, column temperature, or organic solvent percentage. researchgate.net

By systematically developing and validating the analytical method, a robust protocol is established that can be reliably used for the quality control and characterization of this compound. pensoft.net

Environmental Fate and Transformation Studies Academic Context

Pathways of Degradation in Environmental Matrices (e.g., Hydrolysis, Photolysis, Biodegradation)

Limited specific research detailing the environmental degradation pathways of 2-(4-tert-butylphenoxy)propanoic acid is available in publicly accessible scientific literature. General principles of environmental chemistry suggest that compounds with similar structures, such as phenoxyalkanoic acids, may undergo hydrolysis, photolysis, and biodegradation. However, the specific rates and products of these degradation pathways for this compound have not been extensively studied.

Hydrolysis: The ester linkage in related phenoxypropanoic acid esters is known to be susceptible to hydrolysis, which would yield the parent acid, this compound. The rate of hydrolysis is influenced by pH and temperature.

Photolysis: Photodegradation in aqueous environments or on soil surfaces could potentially contribute to the transformation of this compound. This process would involve the absorption of light energy, leading to the breaking of chemical bonds. The specific photoproducts for this compound are not well-documented.

Biodegradation: Microbial degradation is a significant pathway for the breakdown of many organic compounds in the environment. For related phenoxy herbicides, microorganisms have been shown to play a crucial role in their degradation, often involving the cleavage of the ether bond. Specific microbial strains capable of degrading this compound and the corresponding metabolic pathways have not been a focus of extensive academic research.

Metabolite Identification and Characterization

Detailed studies on the metabolite identification and characterization resulting from the degradation of this compound are scarce. Based on the degradation of structurally analogous compounds, potential metabolites could include hydroxylated derivatives of the phenyl ring and cleavage products of the ether linkage. However, without specific experimental data, the exact nature of the metabolites remains speculative.

Environmental Persistence in Controlled Laboratory Settings

| Environmental Matrix | Half-life (t½) | Study Conditions | Reference |

| Soil | Data not available | - | - |

| Water | Data not available | - | - |

| Sediment | Data not available | - | - |

Academic Investigations into Ecotoxicological Mechanisms (excluding adverse effect profiles)

Academic research focusing specifically on the ecotoxicological mechanisms of this compound is limited. Investigations into how this specific compound interacts with biological systems at a molecular or cellular level in non-target organisms have not been widely published.

Future Directions in Research on 2 4 Tert Butylphenoxy Propanoic Acid

Exploration of Novel Synthetic Pathways

The classical synthesis of 2-(4-tert-butylphenoxy)propanoic acid typically involves the Williamson ether synthesis. While effective, future research will focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Key areas of exploration include:

Green Chemistry Approaches: The development of synthetic methods that utilize non-toxic reagents and solvents is a paramount goal. For instance, replacing traditional methylating agents with greener alternatives like dimethyl carbonate (DMC) can significantly reduce the environmental impact of synthesis. orgsyn.org

Advanced Catalytic Systems: Modern catalysis offers powerful tools for forming the core ether linkage. Research into palladium-catalyzed or iron-catalyzed etherification reactions could provide milder reaction conditions and higher yields. frontiersin.orgacs.org These methods may offer greater functional group tolerance, allowing for the synthesis of more complex derivatives. frontiersin.org

Enzymatic and Biocatalytic Synthesis: Leveraging enzymes, such as lipases, presents an opportunity for highly stereoselective synthesis. mdpi.com This is particularly crucial for producing enantiomerically pure forms of the compound, as different enantiomers often exhibit distinct biological activities. Biotransformation, where microorganisms perform specific chemical conversions, could also be employed to introduce functionalities onto the molecule in a highly specific manner, such as the hydroxylation of a related phenoxypropanoic acid. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced toxicity, environmental impact, use of renewable resources. | Utilizing benign reagents (e.g., DMC), safer solvents, minimizing waste. |

| Advanced Catalysis | Higher yields, milder conditions, improved functional group tolerance. | Development of novel palladium, copper, or iron-based catalyst systems. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Screening for suitable enzymes (e.g., lipases), optimizing reaction media. |

| Flow Chemistry | Enhanced safety, scalability, process control, and reproducibility. | Reactor design, optimization of reaction parameters (temperature, flow rate). |

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of this compound. Future research will move beyond traditional one-at-a-time analog synthesis to more systematic and rapid approaches.

Combinatorial Chemistry: This approach will enable the rapid synthesis of large, focused libraries of derivatives. Modifications can be systematically made at key positions: the tert-butyl group on the phenyl ring, the propanoic acid side chain, and the aromatic ring itself. For example, the tert-butyl group could be replaced with other alkyl or aryl groups, while the propanoic acid moiety could be esterified or converted to an amide.

High-Throughput Screening (HTS): These compound libraries can then be rapidly evaluated against a wide array of biological targets using HTS. This allows for the efficient identification of "hit" compounds with desired activities, whether for therapeutic or agrochemical applications.

3D-QSAR and Computational Modeling: The data generated from HTS can be used to build sophisticated computational models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models like CoMFA and CoMSIA. mdpi.com These models provide visual maps that highlight which structural features are critical for activity, guiding the rational design of next-generation compounds with enhanced potency and selectivity. mdpi.com Studies on related phenoxypropionic acids have successfully used these techniques to identify key structural determinants for biological effects. nih.govnih.gov

Deeper Mechanistic Insights into Biological Interactions

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and potential off-target effects. Future research will employ sophisticated proteomics and biophysical techniques to achieve a detailed picture of these interactions.

Chemoproteomics for Target Deconvolution: Unbiased techniques like chemoproteomics are powerful tools for identifying the cellular binding partners of a small molecule. acs.org By creating a probe version of this compound (e.g., through photoaffinity labeling or affinity enrichment), researchers can "fish" for its protein targets within complex cell or tissue lysates. nih.govnih.gov This approach can reveal novel targets and pathways, moving beyond assumptions based on structural similarity to known compounds.

Biophysical Validation of Interactions: Once potential targets are identified, a suite of biophysical assays will be used to validate and characterize the binding events. nih.gov These methods provide quantitative data on the thermodynamics and kinetics of the interaction.

Table 2: Biophysical Techniques for Characterizing Molecular Interactions

| Technique | Information Provided |

| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), kinetics (kon, koff). |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |

| Differential Scanning Fluorimetry (DSF) | Target engagement and stabilization. nih.gov |

| Microscale Thermophoresis (MST) | Binding affinity in solution. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the binding site and interaction. nih.gov |

Integration with Emerging Technologies in Drug Discovery and Agrochemical Research

The translation of this compound's potential into practical applications will depend on its integration with emerging delivery and application technologies.

Targeted Delivery Systems in Medicine: For pharmaceutical applications, nanotechnology offers a means to improve the therapeutic profile of active compounds. The carboxylic acid group of this compound is an ideal anchor for conjugation to nanocarriers. cd-bioparticles.net Encapsulating the compound in systems like liposomes or polymer nanoparticles could enhance its solubility, protect it from degradation, and enable targeted delivery to specific tissues, thereby increasing efficacy and reducing side effects. nih.gov

Advanced Formulations in Agrochemicals: In agriculture, where phenoxyalkanoic acids are known for their auxin-like activity, advanced formulations can maximize efficiency and minimize environmental impact. mdpi.com Liposomal formulations can provide controlled or sustained release of the active ingredient, reducing runoff and the total amount of chemical needed. taylorfrancis.comformulationbio.com Furthermore, the concept of "pro-auxins"—chemically masked versions of the hormone that are activated within specific plant tissues—could be applied. nih.gov Designing a pro-drug version of this compound could improve its uptake and delivery within the target plant, representing a key strategy for precision agriculture. dhanuka.com

Expanding Applications in Materials Science and Polymer Chemistry

The inherent chemical functionalities of this compound—a phenolic ring and a carboxylic acid—make it an attractive monomer for the synthesis of novel polymers.

Monomer for Functional Polymers: The compound can be used to create new polyesters or polyamides through reactions involving its carboxylic acid group. The bulky tert-butylphenoxy group would function as a significant side chain, influencing the physical properties of the resulting polymer, such as its thermal stability, solubility, and mechanical characteristics.

Biocompatible and Degradable Materials: Research into polymers derived from phenolic monomers has highlighted their potential in biomedical applications. bezwadabiomedical.com By incorporating this compound into polymer backbones, it may be possible to create biocompatible materials with controllable degradation profiles. google.com Such materials could be useful for applications like absorbable sutures or controlled-release drug depots.

Polymers with Inherent Functionality: Phenolic compounds are well-known for their antioxidant properties. Polymers synthesized from phenolic sources can retain this activity. nih.govmdpi.com Future work could explore the creation of polymers based on this compound for use as antioxidant additives in food packaging or other materials where protection from oxidative degradation is required. The enzymatic polymerization of phenols is an emerging eco-friendly method to produce such functional polymers. nih.gov

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of 2-(4-Tert-butylphenoxy)propanoic acid in synthetic batches?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for H, 29-35 ppm for C) and the propanoic acid backbone. Compare spectra with reference standards .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity and identify impurities. Use a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify the molecular ion ([M-H]⁻ expected for CHO) and fragmentation patterns .

Q. What are the optimal storage conditions to prevent degradation of this compound in laboratory settings?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-resistant containers to minimize hydrolysis of the ester group and oxidation of the tert-butyl moiety .

- Humidity Control: Use desiccants (e.g., silica gel) to prevent moisture absorption, which can accelerate degradation .

- Handling: Avoid prolonged exposure to ambient conditions during experiments. Aliquot working solutions to reduce freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity profiles of this compound across different studies?

Methodological Answer:

- Meta-Analysis: Systematically compare studies for variables such as exposure routes (oral vs. dermal), dosage ranges, and model systems (e.g., in vitro cell lines vs. in vivo rodent models). Use statistical tools like funnel plots to assess publication bias .